Cas no 1019481-79-8 (N-(4-methylpentan-2-yl)cyclopentanamine)

N-(4-methylpentan-2-yl)cyclopentanamine 化学的及び物理的性質
名前と識別子
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- Cyclopentanamine, N-(1,3-dimethylbutyl)-
- N-(4-methylpentan-2-yl)cyclopentanamine
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- インチ: 1S/C11H23N/c1-9(2)8-10(3)12-11-6-4-5-7-11/h9-12H,4-8H2,1-3H3
- InChIKey: YCZHEERCPPSCHE-UHFFFAOYSA-N
- SMILES: C1(NC(C)CC(C)C)CCCC1
N-(4-methylpentan-2-yl)cyclopentanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-9373-0.25g |
N-(4-methylpentan-2-yl)cyclopentanamine |
1019481-79-8 | 95%+ | 0.25g |
$255.0 | 2023-09-06 | |
Life Chemicals | F1967-9373-2.5g |
N-(4-methylpentan-2-yl)cyclopentanamine |
1019481-79-8 | 95%+ | 2.5g |
$568.0 | 2023-09-06 | |
TRC | N297656-1g |
n-(4-methylpentan-2-yl)cyclopentanamine |
1019481-79-8 | 1g |
$ 410.00 | 2022-06-02 | ||
Life Chemicals | F1967-9373-1g |
N-(4-methylpentan-2-yl)cyclopentanamine |
1019481-79-8 | 95%+ | 1g |
$284.0 | 2023-09-06 | |
TRC | N297656-100mg |
n-(4-methylpentan-2-yl)cyclopentanamine |
1019481-79-8 | 100mg |
$ 70.00 | 2022-06-02 | ||
Life Chemicals | F1967-9373-0.5g |
N-(4-methylpentan-2-yl)cyclopentanamine |
1019481-79-8 | 95%+ | 0.5g |
$269.0 | 2023-09-06 | |
Life Chemicals | F1967-9373-10g |
N-(4-methylpentan-2-yl)cyclopentanamine |
1019481-79-8 | 95%+ | 10g |
$1193.0 | 2023-09-06 | |
TRC | N297656-500mg |
n-(4-methylpentan-2-yl)cyclopentanamine |
1019481-79-8 | 500mg |
$ 275.00 | 2022-06-02 | ||
Life Chemicals | F1967-9373-5g |
N-(4-methylpentan-2-yl)cyclopentanamine |
1019481-79-8 | 95%+ | 5g |
$852.0 | 2023-09-06 |
N-(4-methylpentan-2-yl)cyclopentanamine 関連文献
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1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
N-(4-methylpentan-2-yl)cyclopentanamineに関する追加情報
N-(4-methylpentan-2-yl)cyclopentanamine: A Comprehensive Overview
N-(4-methylpentan-2-yl)cyclopentanamine, also known by its CAS number 1019481-79-8, is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications. This compound belongs to the class of secondary amines, where the amine group (-NH-) is attached to a cyclopentane ring and a substituted pentyl group. The structure of this compound is characterized by its cyclopentane core, which provides stability and rigidity, while the alkyl chain introduces flexibility and solubility properties.
The synthesis of N-(4-methylpentan-2-yl)cyclopentanamine typically involves a multi-step process, often starting with the preparation of cyclopentanamine derivatives. One common approach is the alkylation of cyclopentanamine using an appropriate alkyl halide, followed by purification to isolate the desired product. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact.
One of the most promising applications of this compound lies in its potential as a building block in organic synthesis. Its structure makes it an ideal precursor for constructing complex molecules, particularly in the pharmaceutical industry. For instance, researchers have explored its use in the development of bioactive compounds targeting various therapeutic areas, such as anti-inflammatory agents and anticancer drugs.
In addition to its role in drug discovery, N-(4-methylpentan-2-yl)cyclopentanamine has shown utility in materials science. Its ability to form stable amide bonds makes it a valuable component in the synthesis of polymers and surfactants. Recent studies have demonstrated its potential as a monomer for producing biodegradable polymers, aligning with the growing demand for sustainable materials.
From an environmental standpoint, understanding the degradation pathways of N-(4-methylpentan-2-yl)cyclopentanamine is crucial for assessing its ecological impact. Research indicates that this compound undergoes microbial degradation under aerobic conditions, with hydrolysis being a key step in its transformation into less complex molecules. These findings are particularly relevant for industries involved in chemical manufacturing, as they highlight the importance of adopting eco-friendly practices.
Looking ahead, ongoing research into the properties and applications of N-(4-methylpentan-2-yl)cyclopentanamine continues to uncover new possibilities. Collaborative efforts between academic institutions and industrial partners are expected to drive innovation in this field, leading to breakthroughs that could redefine its role in various industries.
In conclusion, N-(4-methylpentan-2-yl)cyclopentanamine (CAS No. 1019481-79-8) stands as a versatile compound with diverse applications across multiple domains. Its unique chemical structure, coupled with advancements in synthetic methodologies and sustainability considerations, positions it as a key player in future scientific endeavors.
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